molecular formula C16H20N2O4 B14086181 1,2-Benzenedicarboxamide, N,N'-bis[2-(ethenyloxy)ethyl]- CAS No. 101587-00-2

1,2-Benzenedicarboxamide, N,N'-bis[2-(ethenyloxy)ethyl]-

Cat. No.: B14086181
CAS No.: 101587-00-2
M. Wt: 304.34 g/mol
InChI Key: VMXWVBKUHCPSNF-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]-: is an organic compound with the molecular formula C16H20N2O4. This compound is characterized by the presence of two amide groups attached to a benzene ring, with each amide group further linked to an ethenyloxyethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- typically involves the reaction of vinyloxyalkylamines with phthalimide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethenyloxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- involves its interaction with various molecular targets. The ethenyloxyethyl groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding to other molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various scientific research applications, particularly in the synthesis of new materials and the study of molecular interactions.

Properties

CAS No.

101587-00-2

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

1-N,2-N-bis(2-ethenoxyethyl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C16H20N2O4/c1-3-21-11-9-17-15(19)13-7-5-6-8-14(13)16(20)18-10-12-22-4-2/h3-8H,1-2,9-12H2,(H,17,19)(H,18,20)

InChI Key

VMXWVBKUHCPSNF-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC(=O)C1=CC=CC=C1C(=O)NCCOC=C

Origin of Product

United States

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